N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
説明
特性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-2-30-21-14-12-20(13-15-21)28-22(25-26-27-28)16-24-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLVMRMZBWEARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.
Formation of the Biphenyl Carboxamide: The final step involves coupling the tetrazole-ethoxyphenyl intermediate with a biphenyl carboxylic acid derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the biphenyl or ethoxyphenyl moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry Applications
Tetrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound under discussion has shown potential in several therapeutic areas:
Anticancer Activity
Research indicates that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the mitochondrial pathway by activating caspases such as caspase-3 and caspase-9 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4l | 1.3 - 8.1 | HT-29 |
| 5b | 0.3 - 7.4 | Various |
| Reference | 15 | HL-60 |
This table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.
Anti-inflammatory Properties
The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. By targeting specific molecular pathways, it may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
作用機序
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Comparison with Similar Compounds
The compound shares structural and functional motifs with clinically approved ARBs and experimental derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Differences and Implications
Core Structure :
- The target compound features a biphenyl-carboxamide scaffold, distinct from the imidazole (losartan), spirocyclic (irbesartan), or benzimidazole (candesartan) cores of established ARBs. This may alter binding kinetics to the angiotensin II type 1 (AT1) receptor .
- The absence of a valine or ester prodrug moiety (as in valsartan or candesartan cilexetil) suggests differences in absorption and bioavailability .
Unlike irbesartan’s spirocyclic system, the linear carboxamide linker in the target compound may reduce conformational rigidity, impacting receptor-binding specificity .
Pharmacological Data :
- Valsartan exhibits a bioavailability of ~25% and a plasma half-life of 6 hours, attributed to its carboxylic acid group and prodrug activation (). The target compound’s carboxamide group may confer stability but reduce solubility, necessitating formulation optimization.
- Irbesartan demonstrates higher AT1 receptor affinity (Ki = 1.3 nM) compared to losartan (Ki = 20 nM), linked to its spirocyclic structure . The target compound’s affinity remains uncharacterized but warrants empirical validation.
生物活性
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H27N5O2
- Molecular Weight : 381.48 g/mol
- LogP : 4.0081 (indicating lipophilicity)
- Polar Surface Area : 72.125 Ų
Synthesis
Recent studies have highlighted efficient synthetic routes for tetrazole derivatives, including N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. One-pot multi-component condensation reactions have been utilized to synthesize these compounds with high yields and purity, facilitating further biological evaluations .
Anticancer Activity
The compound has shown promising anticancer properties, particularly against epidermoid carcinoma and colon cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects with varying IC50 values:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (Epidermoid) | 44.77 |
| HCT116 (Colon) | 201.45 |
| BJ-1 (Normal) | 92.05 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated through minimal inhibitory concentration (MIC) assays against various bacterial strains:
| Bacteria | MIC (mg/mL) |
|---|---|
| Klebsiella pneumoniae | 6.25 |
| Staphylococcus aureus | 1.56 |
| Candida albicans | 12.5 |
The results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .
Antioxidant Activity
Antioxidant assays using the DPPH radical scavenging method revealed that the compound exhibits notable antioxidant properties, with scavenging activity ranging from 71.7% to 72.5% at varying concentrations. This suggests its potential utility in mitigating oxidative stress-related conditions .
Case Studies
In a comparative study of various tetrazole derivatives, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide was analyzed alongside other compounds for its binding affinity to the CSNK2A1 enzyme, crucial for cancer progression. Molecular docking studies indicated favorable interactions with binding energies comparable to established inhibitors .
Q & A
Q. How should researchers address discrepancies between in silico predictions and experimental data?
- Methodological Answer :
- Force field refinement : Adjust parameters (e.g., partial charges) to better reflect the compound’s electronic environment.
- Solvent effects : Include explicit water molecules in MD simulations to account for solvation entropy.
- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and reconcile computational models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
